REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[CH2:17][CH2:16][C:15]3[C:10](=[CH:11][N:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.CO.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[C:9]1(=[O:18])[C:10]2[C:15](=[CH:14][CH:13]=[N:12][CH:11]=2)[CH2:16][CH2:17][NH:8]1 |f:3.4.5|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2C(C3=CN=CC=C3CC2)=O)C=C1
|
Name
|
|
Quantity
|
1.985 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled off the solvent
|
Type
|
ADDITION
|
Details
|
added 10% methanol in CHCl3
|
Type
|
CUSTOM
|
Details
|
The solid precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISTILLATION
|
Details
|
distilled off the solvent
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (7% methanol in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NCCC2=CC=NC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 72.53% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |